molecular formula C10H7BrN2O3 B1424317 Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate CAS No. 221167-40-4

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Cat. No.: B1424317
CAS No.: 221167-40-4
M. Wt: 283.08 g/mol
InChI Key: NBAGDPHZGJSBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a chemical compound with the molecular formula C10H7BrN2O3 and a molecular weight of 283.08 g/mol It is a derivative of quinoxaline, a heterocyclic compound that contains a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate typically involves the bromination of a quinoxaline derivative followed by esterification. One common method involves the reaction of 3,4-dihydroquinoxalin-2-one with bromine in the presence of a suitable solvent to yield 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. This intermediate is then esterified using methanol and an acid catalyst to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, often in acidic or basic media.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be a precursor for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonyl groups are likely involved in these interactions, forming hydrogen bonds or participating in nucleophilic or electrophilic reactions. The exact molecular targets and pathways would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is unique due to its specific ester group, which can influence its reactivity and solubility

Properties

IUPAC Name

methyl 7-bromo-3-oxo-4H-quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)8-9(14)13-6-3-2-5(11)4-7(6)12-8/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAGDPHZGJSBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700977
Record name Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221167-40-4
Record name Methyl 7-bromo-3,4-dihydro-3-oxo-2-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221167-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.